molecular formula C14H13NO3S B183044 N-(2-acetylphenyl)benzenesulfonamide CAS No. 129271-99-4

N-(2-acetylphenyl)benzenesulfonamide

Cat. No.: B183044
CAS No.: 129271-99-4
M. Wt: 275.32 g/mol
InChI Key: DBDUKXZPNKUGAA-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)benzenesulfonamide: is an organic compound with the molecular formula C14H13NO3S. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an acetyl group at the ortho position.

Mechanism of Action

Target of Action

The primary target of N-(2-acetylphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a common feature of cancer cells .

Mode of Action

This compound acts by selectively inhibiting CA IX . This inhibition disrupts the metabolic processes of the tumor cells, leading to a decrease in their proliferation . The compound’s interaction with its target results in significant modifications in the pH within the tumor environment, affecting the survival and growth of the cancer cells .

Biochemical Pathways

The inhibition of CA IX by this compound affects the glycolytic pathway . This pathway is the primary source of energy for cancer cells, especially in hypoxic conditions . By disrupting this pathway, the compound can effectively hinder the growth and survival of the tumor cells .

Result of Action

The result of this compound’s action is the inhibition of tumor cell proliferation . By selectively targeting and inhibiting CA IX, the compound disrupts the metabolic processes of the cancer cells, leading to their death . This makes this compound a potential candidate for the development of novel antiproliferative agents .

Action Environment

The action of this compound is influenced by the tumor microenvironment. The hypoxic conditions within solid tumors, which lead to the overexpression of CA IX, enhance the efficacy of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)benzenesulfonamide typically involves the reaction between tosyl chloride and an excess of amines in the presence of a solvent such as N-methyl-2-pyrrolidone (NMP) at room temperature for 24 hours . The reaction can be represented as follows:

Tosyl chloride+AmineThis compound\text{Tosyl chloride} + \text{Amine} \rightarrow \text{this compound} Tosyl chloride+Amine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-acetylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Hydroxylated derivatives.

Comparison with Similar Compounds

N-(2-acetylphenyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The ortho-acetyl group provides distinct steric and electronic effects compared to other positional isomers, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-(2-acetylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-11(16)13-9-5-6-10-14(13)15-19(17,18)12-7-3-2-4-8-12/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDUKXZPNKUGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392858
Record name Benzenesulfonamide, N-(2-acetylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129271-99-4
Record name N-(2-Acetylphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129271-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-(2-acetylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the structure of N-(2-acetylphenyl)benzenesulfonamide and how does it affect its crystal packing?

A1: this compound exhibits a non-planar structure. [] The phenyl ring connected to the sulfonamide group and the benzene ring attached to the acetyl group are not aligned; instead, they are twisted relative to each other with a dihedral angle of 81.5°. [] This non-planar geometry is stabilized by an intramolecular hydrogen bond between the nitrogen-bound hydrogen (N—H) and the oxygen atom of the acetyl group (O). [] Furthermore, weak interactions like C—H⋯O and C—H⋯π contribute to the overall stability of the molecule. [] In its crystal form, these molecules arrange themselves with neighboring molecules through weak intermolecular C—H⋯O and C—H⋯π interactions. []

Q2: How does this compound act as a catalyst in organic reactions? Can you give a specific example?

A2: this compound functions as a photocatalyst, meaning it utilizes light energy to accelerate chemical reactions. [] Specifically, it plays a crucial role in the bifunctionalization of alkenes, a process that introduces two new functional groups to an alkene molecule. []

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